molecular formula C8H4F4N2 B6594916 2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 1440535-22-7

2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B6594916
CAS No.: 1440535-22-7
M. Wt: 204.12 g/mol
InChI Key: GZYWUSUKRCULQQ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile (CAS 1440535-22-7) is a fluorinated aromatic compound of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C8H4F4N2 and a molecular weight of 204.12, belongs to a class of substituted benzonitriles known for their utility as key synthetic intermediates . The strategic incorporation of both a trifluoromethyl group and a fluorine atom on the benzene ring enhances the molecule's lipophilicity and metabolic stability, which are desirable properties in the development of bioactive molecules . Fluorinated benzonitrile derivatives are frequently employed in medicinal chemistry, particularly in the synthesis of s-triazine analogues, which have demonstrated a range of pharmacological activities including antimicrobial and antimycobacterial effects in research settings . Researchers value this scaffold for its potential to be incorporated into larger, more complex structures aimed at novel drug discovery. As a building block, it can be used to develop candidates for targeting opportunistic microbial infections, an area of high need due to emerging multiple-drug-resistant organisms . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all recommended safety protocols.

Properties

IUPAC Name

2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWUSUKRCULQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225355
Record name Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-22-7
Record name Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-4-fluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategies

Bromination introduces a bromine atom at the para position relative to the trifluoromethyl group. In Patent CN1810775A , dibromohydantoin (C₅H₆Br₂N₂O₂) serves as the brominating agent in a mixture of glacial acetic acid and concentrated sulfuric acid. The reaction proceeds at reflux (100–110°C) for 5–7 hours, yielding 4-bromo-2-fluoro-5-trifluoromethylbenzene with >95% purity. Key parameters include:

ParameterValue
Molar ratio (dibromohydantoin:substrate)0.6:1
Glacial acetic acid4–5 L per kg substrate
Sulfuric acid5–20 wt% relative to substrate
Yield85–88%

In contrast, Patent CN101759597B employs bromine (Br₂) in dichloromethane at 0–5°C, achieving comparable yields but requiring stringent temperature control.

Cyanation and Functional Group Interconversion

Cyano Group Introduction

The brominated intermediate undergoes cyanation via nucleophilic aromatic substitution. Cuprous cyanide (CuCN) in quinoline at 180–200°C replaces the bromine atom with a cyano group over 12–15 hours. This step produces 4-cyano-2-fluoro-5-trifluoromethylbenzene with 99% purity.

Alternative Method : A Grignard-based approach (Patent CN101759597B) uses magnesium chips and N,N-dimethylformamide (DMF) to form a benzaldehyde intermediate, which is subsequently oxidized to the nitrile using hydroxylamine hydrochloride and a Lewis acid (e.g., ZnCl₂). While this route avoids toxic CuCN, it involves additional steps, reducing the overall yield to 68–72%.

Amination and Final Product Isolation

Direct Amination

The fluorine atom at the 2-position is replaced by an amino group via ammonolysis. In Patent CN1810775A , liquid ammonia and ethanol react with the cyano intermediate in a pressure reactor at 120–150°C for 6–8 hours. The reaction is quenched with ice water, yielding the target compound with 73–75% overall yield.

StepReagents/ConditionsYieldPurity
BrominationDibromohydantoin, H₂SO₄, 110°C85–88%>95%
CyanationCuCN, quinoline, 200°C90–92%99%
AminationNH₃, ethanol, 150°C92–94%99.5%

Catalytic Amination

Recent advances utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos to facilitate amination at lower temperatures (80–100°C). This method reduces energy consumption and improves selectivity, albeit with higher catalyst costs.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

  • Traditional Three-Step Process (Patent CN1810775A) :

    • Advantages : High yield (73–75%), low-cost reagents, and minimal byproducts.

    • Disadvantages : Use of toxic CuCN and concentrated H₂SO₄ necessitates rigorous waste treatment.

  • Grignard-Formylation Route (Patent CN101759597B) :

    • Advantages : Avoids CuCN, enhancing safety.

    • Disadvantages : Four-step synthesis reduces overall yield (58–62%) and increases production time.

Purity and Scalability

Industrial-scale production favors the three-step method due to its simplicity and scalability. The final product’s purity (>99.5%) meets pharmaceutical standards, with residual solvents (e.g., ethanol) easily removed via vacuum distillation.

Chemical Reactions Analysis

2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents
Recent studies have indicated that compounds similar to 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile exhibit potential anticancer properties. Research has focused on its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, suggesting a pathway for developing targeted cancer therapies.

1.2 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Agrochemical Applications

2.1 Herbicides and Pesticides
Due to its fluorinated structure, this compound has been investigated for use in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability and effectiveness of the compound in agricultural settings.

Material Science Applications

3.1 Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing new polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials with improved performance characteristics.

3.2 Fluorinated Materials
The presence of fluorine atoms in the structure contributes to unique properties such as low surface energy and high hydrophobicity, making it valuable in developing coatings and surface treatments.

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the effects of fluorinated benzonitriles on cancer cell lines. The results indicated that derivatives of this compound inhibited cell growth by targeting specific signaling pathways associated with cancer progression.

Case Study 2: Agrochemical Efficacy
Research conducted by an agrochemical company evaluated the herbicidal activity of this compound against common weeds in cereal crops. The findings revealed that formulations containing this compound significantly reduced weed biomass compared to control treatments.

Comparison with Similar Compounds

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1095188-12-7)

  • Molecular Formula : C₈H₄F₄N₂
  • Molecular Weight : 204.12
  • Key Differences: The amino group is at position 4, fluorine at position 3, and -CF₃ at position 2.

4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)

  • Molecular Formula : C₈H₅F₃N₂
  • Molecular Weight : 186.13
  • Key Differences : Lacks the fluorine atom at position 3. The absence of this electron-withdrawing group decreases the compound’s polarity, impacting solubility and interaction with biological targets .

2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

  • Molecular Formula : C₈H₇ClN₂O
  • Molecular Weight : 198.61
  • Key Differences : Substitutes fluorine with chlorine and adds a methoxy group at position 4. Chlorine’s larger atomic radius and methoxy’s electron-donating nature alter electronic distribution, affecting binding affinity in receptor-ligand interactions .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile 227.18 2.8 <1 (DMSO) N/A
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile 204.12 2.5 <1 (DMSO) N/A
4-Amino-2-(trifluoromethyl)benzonitrile 186.13 2.3 2–3 (DMSO) 98–102

Notes:

  • The trifluoromethyl group increases lipophilicity (LogP), reducing aqueous solubility.
  • Fluorine’s electronegativity enhances metabolic stability but may lower bioavailability .

Biological Activity

2-Amino-4-fluoro-3-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased lipophilicity and metabolic stability. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Amino group : Enhances solubility and potential interactions with biological targets.
  • Fluoro and trifluoromethyl groups : Contribute to the compound's lipophilicity and electronic properties, influencing its interaction with biomolecules.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study on structurally related compounds demonstrated that the presence of a trifluoromethyl group significantly increases activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications at the aromatic ring can further enhance efficacy against resistant strains .

Antiparasitic Activity

Recent studies have highlighted the potential of fluorinated compounds in targeting parasitic infections. For instance, analogs derived from similar scaffolds showed promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities improved aqueous solubility while maintaining antiparasitic activity, suggesting that 2-amino derivatives may also exhibit similar benefits .

Cytotoxicity and Cancer Research

In cancer research, fluorinated benzonitriles have been investigated for their cytotoxic effects on various cancer cell lines. The introduction of trifluoromethyl groups has been linked to enhanced potency in inhibiting tumor growth. Data from cytotoxicity assays indicate that modifications in the aromatic system can lead to significant variations in biological activity, emphasizing the need for careful design in drug development .

Case Studies

Study Findings Impact
Study on Antimicrobial Activity Showed increased potency against Gram-positive bacteria with trifluoromethyl substitutionSuggests potential for developing new antibiotics
Research on Antiparasitic Compounds Identified improved metabolic stability and efficacy against P. falciparumHighlights potential for treating malaria
Cytotoxicity Assays Demonstrated significant inhibition of cancer cell proliferationIndicates possible applications in oncology

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial and parasitic metabolism.
  • Interaction with Cellular Targets : The lipophilic nature of the compound may facilitate its penetration into cell membranes, allowing it to interact with intracellular targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-fluoro-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic aromatic substitution is a common approach for introducing fluorine and trifluoromethyl groups. For example, fluorination of nitro precursors (e.g., 3-nitro-4-fluoro derivatives) using KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Cyanation : Nitrile groups can be introduced via Sandmeyer reaction or Pd-catalyzed cyanation of halogenated intermediates .

  • Yield optimization : Use catalytic systems like CuI/1,10-phenanthroline for trifluoromethylation, and monitor reaction progress via TLC or LC-MS. Typical yields range from 40–70%, depending on steric hindrance and electronic effects .

    • Data Table :
IntermediateReaction StepCatalyst/SolventYield (%)Reference
4-Fluoro-3-nitrobenzotrifluorideNitro reductionH₂/Pd-C, EtOH85
3-Bromo-4-fluorobenzonitrileTrifluoromethylationCuI/Phenanthroline, DMF62

Q. How can structural analogs of this compound be designed for SAR studies?

  • Methodology :

  • Scaffold modification : Replace fluorine with chloro or methoxy groups to assess electronic effects. For example, 3-chloro-4-aminobenzotrifluoride (CAS 162001) is a structural analog .

  • Positional isomerism : Compare activity of 4-fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6) vs. 3-fluoro-4-(trifluoromethyl)benzonitrile (CAS 231953-38-1) to determine regiochemical preferences .

  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict steric and electronic profiles of derivatives .

    • Data Table :
AnalogCAS RNSimilarity Index*Key Structural Difference
4-Fluoro-2-(trifluoromethyl)benzonitrile194853-86-60.98Fluoro at position 4
3-Fluoro-4-(trifluoromethyl)benzonitrile231953-38-10.95Fluoro at position 3
3-Chloro-4-aminobenzotrifluoride1620010.89Chloro substitution
*Based on Tanimoto coefficient using PubChem fingerprints .

Advanced Research Questions

Q. How can HPLC methods be optimized for detecting trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile in pharmaceutical intermediates?

  • Methodology :

  • Column selection : Use Waters Spherisorb ODS-2 (C18, 5 µm, 250 × 4.6 mm) for baseline separation. Mobile phase: Acetonitrile/0.1% H₃PO₄ (60:40 v/v) .

  • Detection : UV at 254 nm. Relative retention times: ~3.0 min for 4-amino-2-(trifluoromethyl)benzonitrile vs. 6.5 min for parent compound .

  • Validation : Ensure LOD ≤ 0.05% and LOQ ≤ 0.1% per ICH Q2(R1) guidelines. Calibrate with USP reference standards .

    • Data Table :
ParameterValueAcceptance Criteria
Retention Time (min)3.0 ± 0.2RSD ≤ 2%
Linearity (R²)≥0.99950–150% range
Recovery (%)98–102Spiked at 0.1–1.0%

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzonitriles?

  • Methodology :

  • Reaction monitoring : Use in-situ FTIR or NMR to identify side products (e.g., dehalogenation or over-reduction).

  • Controlled atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

  • Reproducibility : Compare solvent purity (H₂O ≤ 50 ppm) and catalyst batch variability (e.g., Pd-C activity).

    • Case Study :
  • A reported 70% yield for 3-fluoro-4-(trifluoromethyl)benzonitrile dropped to 45% when using technical-grade DMF due to residual amines promoting side reactions .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level. Analyze Fukui indices to identify electrophilic centers (C-2 and C-5 positions are most reactive) .
  • Solvent effects : Include PCM models for DMSO or THF to simulate reaction environments.
  • Validation : Compare predicted vs. experimental regioselectivity in SNAr reactions with morpholine or piperidine .

Specialized Applications

Q. What role does this compound play in API impurity profiling?

  • Methodology :

  • Degradation studies : Stress testing under heat (80°C, 48h) and humidity (75% RH) to identify hydrolytic byproducts (e.g., carboxylic acid derivatives).
  • LC-MS/MS : Use Q-TOF instruments to characterize [M+H]⁺ ions (m/z 235.03) and fragment patterns .
  • Regulatory compliance : Ensure impurity levels ≤ 0.1% per USP monographs for related APIs like bicalutamide .

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